molecular formula C17H21N3O5S B8594469 4-(4-Aminophenoxy)-3-(butylamino)-5-sulfamoylbenzoic acid CAS No. 53136-42-8

4-(4-Aminophenoxy)-3-(butylamino)-5-sulfamoylbenzoic acid

Cat. No. B8594469
CAS RN: 53136-42-8
M. Wt: 379.4 g/mol
InChI Key: YDYPZYVWBPQYDS-UHFFFAOYSA-N
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Patent
US03982018

Procedure details

The mixture of 1.9 g of 4-(4-acetamidophenoxy)-3-n-butylamino-5-sulfamoylbenzoic acid and 19 ml of 2N aqueous sodium hydroxide is refluxed for 1 hour under nitrogen. After cooling to room temperature it is filtered, the filtrate acidifed with glacial acetic acid to a pH of 4-5, the precipitate formed filtered off, washed with water and recrystallized from 50% aqueous ethanol, to yield the 4-(4-aminophenoxy)-3-n-butylamino-5-sulfamoylbenzoic acid of the formula ##SPC9##
Name
4-(4-acetamidophenoxy)-3-n-butylamino-5-sulfamoylbenzoic acid
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:29]=[CH:28][C:8]([O:9][C:10]2[C:18]([S:19](=[O:22])(=[O:21])[NH2:20])=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]=2[NH:23][CH2:24][CH2:25][CH2:26][CH3:27])=[CH:7][CH:6]=1)(=O)C.[OH-].[Na+]>>[NH2:4][C:5]1[CH:29]=[CH:28][C:8]([O:9][C:10]2[C:18]([S:19](=[O:21])(=[O:22])[NH2:20])=[CH:17][C:13]([C:14]([OH:16])=[O:15])=[CH:12][C:11]=2[NH:23][CH2:24][CH2:25][CH2:26][CH3:27])=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
4-(4-acetamidophenoxy)-3-n-butylamino-5-sulfamoylbenzoic acid
Quantity
1.9 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(OC2=C(C=C(C(=O)O)C=C2S(N)(=O)=O)NCCCC)C=C1
Name
Quantity
19 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1 hour under nitrogen
Duration
1 h
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from 50% aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(OC2=C(C=C(C(=O)O)C=C2S(N)(=O)=O)NCCCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.